![molecular formula C9H12AsNO4 B14728156 [4-(Acetamidomethyl)phenyl]arsonic acid CAS No. 5425-64-9](/img/structure/B14728156.png)
[4-(Acetamidomethyl)phenyl]arsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Acetamidomethyl)phenyl]arsonic acid: is an organoarsenic compound characterized by the presence of an arsonic acid group attached to a phenyl ring, which is further substituted with an acetamidomethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Acetamidomethyl)phenyl]arsonic acid typically involves the reaction of aniline derivatives with arsenic acid through an electrophilic aromatic substitution reaction. The general reaction can be represented as follows:
C6H5NH2+H3AsO4→H2O3AsC6H4NH2+H2O
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: [4-(Acetamidomethyl)phenyl]arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert the arsonic acid group to other arsenic-containing functional groups.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield arsenic(V) compounds, while reduction can produce arsenic(III) derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [4-(Acetamidomethyl)phenyl]arsonic acid is used as a precursor for the synthesis of various organoarsenic compounds.
Biology: The compound has been studied for its biological activity, particularly its potential as an antimicrobial agent. Its ability to interact with biological molecules makes it a subject of interest in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound has been explored for its potential use in treating certain diseases. Its organoarsenic nature allows it to interact with specific molecular targets, making it a candidate for drug development .
Industry: Industrially, the compound is used in the production of various chemicals and materials. Its unique chemical properties make it valuable in processes such as polymer synthesis and the manufacture of specialty chemicals .
Wirkmechanismus
The mechanism of action of [4-(Acetamidomethyl)phenyl]arsonic acid involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes and proteins, inhibiting their activity and leading to various biological effects
Eigenschaften
CAS-Nummer |
5425-64-9 |
|---|---|
Molekularformel |
C9H12AsNO4 |
Molekulargewicht |
273.12 g/mol |
IUPAC-Name |
[4-(acetamidomethyl)phenyl]arsonic acid |
InChI |
InChI=1S/C9H12AsNO4/c1-7(12)11-6-8-2-4-9(5-3-8)10(13,14)15/h2-5H,6H2,1H3,(H,11,12)(H2,13,14,15) |
InChI-Schlüssel |
GZCPLGRTVSYELI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC1=CC=C(C=C1)[As](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


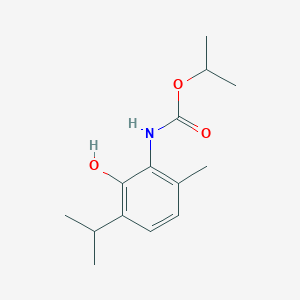
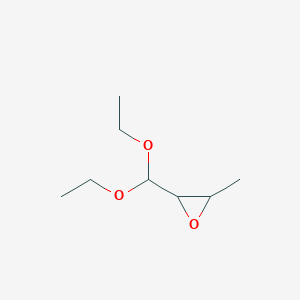

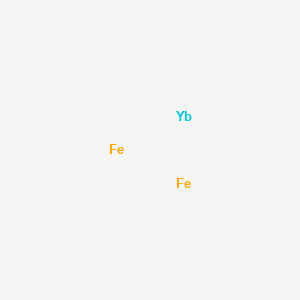
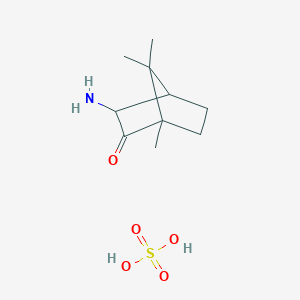
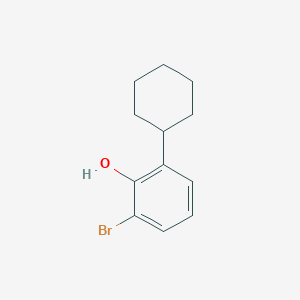
![Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B14728114.png)
![2-Methoxy-4-[1-(methylamino)-2-phenylethyl]phenol](/img/structure/B14728117.png)
![3-(Ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14728122.png)

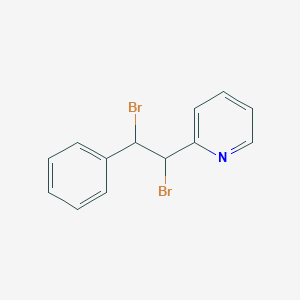
![3-(3,5-Dimethoxyphenyl)-2-{4-[(4-{3-[(3-methoxypropyl)amino]-3-oxopropyl}-3-methyl-1-phenyl-1H-pyrazol-5-yl)oxy]phenyl}-N,N-dimethylprop-2-enamide](/img/structure/B14728137.png)

![4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine](/img/structure/B14728149.png)
